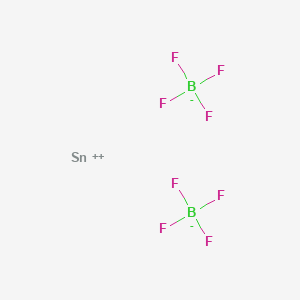

Tin(II) tetrafluoroborate

Description

Properties

IUPAC Name |

tin(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNSDMGTYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884647 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13814-97-6 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tin(II) tetrafluoroborate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tin(II) Tetrafluoroborate

Introduction

This compound, Sn(BF₄)₂, is a versatile inorganic compound that exists primarily as a colorless to pale yellow aqueous solution, typically at a concentration of 47-53%.[1][2][3] Its high solubility and conductivity in aqueous solutions make it invaluable in the electroplating industry for depositing smooth, adherent tin and tin-lead alloy coatings.[1][4] Beyond metallurgy, it serves as a potent catalyst for various organic reactions and as a precursor in the synthesis of other tin-containing materials, finding utility in fields ranging from petrochemicals to advanced materials science.[1][4][]

This guide provides a comprehensive overview of the principal synthesis methodologies and purification strategies for this compound. It is designed for researchers, chemists, and drug development professionals who require a high-purity product. The narrative emphasizes the underlying chemical principles and causality behind experimental choices, ensuring a robust and reproducible outcome.

Section 1: Core Synthesis Methodologies

The industrial preparation of this compound hinges on the reaction of a tin(II) source with fluoroboric acid (HBF₄). The choice of starting material—typically tin(II) oxide or elemental tin—dictates the specific reaction conditions and potential impurity profile.

Method A: Synthesis from Tin(II) Oxide

This is a straightforward acid-base reaction and is one of the most common preparative routes.[1] Tin(II) oxide (stannous oxide), a stable and readily available precursor for divalent tin compounds, is reacted with fluoroboric acid.[6][7]

Causality and Experimental Insight: The primary driving force for this reaction is the neutralization of the basic tin(II) oxide with the strong fluoroboric acid. The reaction is exothermic, and careful temperature control is necessary to prevent the hydrolysis of the tetrafluoroborate anion, which can occur at elevated temperatures.[8][9]

Reaction: SnO + 2HBF₄ → Sn(BF₄)₂ + H₂O

Experimental Protocol: Synthesis from Tin(II) Oxide

-

Preparation: In a well-ventilated chemical fume hood, charge a jacketed glass reactor with a calculated amount of 48-50% fluoroboric acid solution. Begin stirring with an overhead stirrer.

-

Reactant Addition: Slowly add stoichiometric amounts of powdered tin(II) oxide to the vortex of the stirred acid. The addition should be portion-wise to manage the exotherm. Monitor the temperature, maintaining it below 40°C using a chiller connected to the reactor jacket.

-

Reaction: After the addition is complete, allow the reaction to stir at ambient temperature for 1-2 hours to ensure complete dissolution and reaction of the tin(II) oxide. The resulting solution should be clear and colorless.

-

Filtration: Filter the solution through a medium-porosity filter to remove any unreacted starting material or insoluble impurities. The filtrate is the crude this compound solution.

Method B: Synthesis from Metallic Tin

This method involves the direct reaction of metallic tin with fluoroboric acid. While seemingly direct, the reaction is notoriously slow due to the formation of hydrogen gas, which polarizes the metal surface and inhibits further reaction.[9]

Causality and Experimental Insight: To overcome the slow reaction rate, an oxygen-containing fluid, typically compressed air, is bubbled through the reaction mixture.[9][10] Oxygen acts as a depolarizer, facilitating the dissolution of tin. However, this introduces a significant complication: the potential for over-oxidation of tin(II) to the undesirable tin(IV) (stannic) state.[9] The presence of stannic fluoborate is detrimental to electroplating applications as it reduces electrochemical efficiency.[9] Therefore, this method necessitates a subsequent purification step to reduce any Sn⁴⁺ back to Sn²⁺.

Reaction (Simplified): Sn + 2HBF₄ ---(O₂)--> Sn(BF₄)₂ + H₂

Experimental Protocol: Synthesis from Metallic Tin

-

Preparation: Charge a reactor with a 30-70% aqueous solution of fluoroboric acid and a stoichiometric excess of metallic tin, preferably in a high-surface-area form (e.g., granulated tin).[9][10]

-

Reaction Initiation: Begin vigorous stirring and introduce a stream of compressed air below the surface of the liquid. The reaction is exothermic; maintain the temperature between ambient and the boiling point of the solution.[9]

-

Monitoring: Continue the reaction until the desired concentration of dissolved tin is achieved. The resulting solution will contain a mixture of tin(II) and tin(IV) tetrafluoroborate.

-

Impurity Management: This crude solution is not suitable for most applications and must undergo purification as described in Section 2.

Synthesis Workflow Diagram

Caption: Decision logic for the purification of crude this compound solution.

Section 3: Safety, Handling, and Storage

This compound solution is a hazardous chemical and requires strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage. [11][12]

| Parameter | Guideline | Reference |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles with side protection, face shield, suitable protective gloves (tested to EN 374), and full protective clothing. | [11][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Handle and open containers with care. Avoid breathing vapor/spray. | [14][13] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 15–25 °C. Store in a corrosives area. | [][14][13] |

| Incompatible Materials | Strong bases, Amines. | [14] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. | [12][13] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [11][12]|

Conclusion

The successful synthesis of high-purity this compound solution is readily achievable through carefully controlled processes. The choice between the tin(II) oxide and metallic tin routes depends on the desired impurity profile and available equipment. While the tin(II) oxide method is more direct, the metallic tin route, when coupled with the critical tin(IV) reduction step, provides a robust and effective pathway. Proper purification and strict adherence to safety protocols are paramount to ensure a high-quality product suitable for demanding applications in research and industry.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound solution. Retrieved from [Link]

-

ChemBK. (n.d.). Tin(II) fluoroborate - Preparation Method. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound solution 50 %, pure. Retrieved from [Link]

- Volkov, S. N., et al. (2023).

- Bio-Fine. (2024). SAFETY DATA SHEET - Tin(II)

-

Gold Refining & Metal Extraction Forum. (2018). Chemical - Tin tetrafluoroborate preparation. Retrieved from [Link]

- Ratoff, E. N. (1969). U.S. Patent No. 3,432,256. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Tin(II) oxide. Retrieved from [Link]

-

YouTube. (2016, January 29). Tin(II) oxide. Retrieved from [Link]

-

American Elements. (n.d.). This compound Solution. Retrieved from [Link]

-

HEAVEN. (2025). Tin(II) Fluoride: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials. Retrieved from [Link]

- Iawa, K. F., et al. (2023).

-

Eforu. (n.d.). This compound Solution,CAS : 13814-97-6. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 50% w/w aq. soln. 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. テトラフルオロホウ酸スズ(II) 溶液 50 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tin fluoroborate | 13814-97-6 [chemicalbook.com]

- 6. Tin(II) oxide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. SYNTHESIS AND CRYSTAL STRUCTURE OF TWO NEW TETRAFLUOROBORATE CRYSTALLOHYDRATES <b><i>M</i></b>(BF<sub>4</sub>)<sub>2</sub>·3H<sub>2</sub>O, <b><i>M</i></b> = Sr, Ba - ProQuest [proquest.com]

- 9. US3432256A - Production of stannous fluoborate - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. carlroth.com [carlroth.com]

- 12. biofinechemical.com [biofinechemical.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

The Solubility of Tin(II) Tetrafluoroborate in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tin(II) tetrafluoroborate (Sn(BF₄)₂) in various organic solvents. While historically utilized in aqueous systems for applications such as electroplating, the unique Lewis acidity and catalytic potential of the tin(II) ion are driving increased interest in its application within non-aqueous, organic media for synthesis and materials science. This document synthesizes the fundamental principles governing the dissolution of this inorganic salt in organic systems, presents a qualitative solubility profile based on established chemical theories and analogous compound behavior, and provides a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic environments.

Introduction: The Emerging Role of this compound in Organic Chemistry

This compound, with the chemical formula Sn(BF₄)₂, is an inorganic salt that has traditionally been a cornerstone in the electroplating industry.[1][2] It is commercially available, often as a 50% w/w aqueous solution, and is prized for its high water solubility.[3] However, the applications of this compound are expanding beyond aqueous electrochemistry. The Sn²⁺ cation is a versatile Lewis acid, capable of catalyzing a variety of organic transformations.[4] The utility of the tetrafluoroborate (BF₄⁻) anion as a weakly coordinating anion is also a significant factor, as it allows the cationic tin center to more freely interact with substrates.

To unlock the full potential of this compound in organic synthesis, a thorough understanding of its solubility in non-aqueous solvents is paramount. This guide will delve into the theoretical underpinnings of its solubility, provide a qualitative assessment of its behavior in common organic solvents, and offer a robust experimental methodology for researchers to determine precise solubility data in their systems of interest.

Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by the interplay of several energetic factors. The overarching principle can be summarized by the adage "like dissolves like," which in this context, translates to polar solvents being more likely to dissolve ionic solutes.

The key energetic considerations are:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of solid this compound into its constituent Sn²⁺ and BF₄⁻ ions in the gaseous phase. A higher lattice energy will generally correlate with lower solubility.

-

Solvation Energy: This is the energy released when the gaseous ions are solvated by the solvent molecules. Stronger interactions between the ions and the solvent molecules lead to a higher solvation energy, which favors dissolution.

-

Solvent-Solvent Interactions: The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute ions also plays a role.

For this compound to dissolve, the solvation energy must be sufficient to overcome the lattice energy.

The Role of the Solvent

The properties of the organic solvent are critical in determining the solubility of this compound. Key solvent characteristics include:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate both the Sn²⁺ cation and the BF₄⁻ anion. Solvents with a high dielectric constant are better at shielding the ions from each other, reducing the electrostatic attraction between them and promoting dissociation.

-

Coordinating Ability: Solvents that can act as Lewis bases (electron-pair donors) can coordinate with the Sn²⁺ cation, which is a Lewis acid. This coordination contributes significantly to the solvation energy. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent examples.

-

Hydrogen Bonding: While this compound itself does not have protons to donate for hydrogen bonding, solvents capable of hydrogen bonding (polar protic solvents like alcohols) can interact with the fluoride atoms of the tetrafluoroborate anion.

The Nature of the Solute: this compound

The properties of this compound also influence its solubility:

-

The Tin(II) Cation (Sn²⁺): As a divalent cation, Sn²⁺ has a relatively high charge density, leading to strong electrostatic interactions with polar solvent molecules. Its Lewis acidic character promotes coordination with donor solvents.

-

The Tetrafluoroborate Anion (BF₄⁻): The tetrafluoroborate anion is known for being weakly coordinating. This means it has a low tendency to form strong bonds with the cation in solution, which facilitates the dissolution process. The lipophilic character of the tetrafluoroborate anion can also enhance solubility in some organic solvents compared to other salts with more coordinating anions.[5]

The interplay of these factors is illustrated in the following diagram:

Qualitative Solubility Profile

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the literature, a qualitative profile can be constructed based on the theoretical principles outlined above and by drawing parallels with analogous metal tetrafluoroborate salts like those of zinc and copper.[6][7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Alcohols (Methanol, Ethanol) | Soluble | These solvents have high polarity and can engage in hydrogen bonding with the BF₄⁻ anion. The alkyl chain reduces polarity compared to water, so solubility may be lower than in water. |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Soluble to Very Soluble | These solvents have high dielectric constants and are excellent at solvating cations through coordination. The lack of acidic protons prevents strong solvation of the anion, which can enhance the reactivity of the dissolved salt. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Sparingly Soluble to Insoluble | These solvents have lower polarity and weaker coordinating ability compared to polar aprotic solvents. While THF may show some limited solubility due to its ability to coordinate with the Sn²⁺ ion, it is generally not expected to be a good solvent. |

| Non-polar | Hexane, Toluene | Insoluble | These solvents lack the polarity and coordinating ability to overcome the lattice energy of the ionic salt. |

It is important to note that the presence of even trace amounts of water can significantly influence the observed solubility, as this compound is hygroscopic.

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, a reliable experimental protocol for determining solubility is essential. The following gravimetric method is a robust and self-validating approach.

Materials and Equipment

-

Anhydrous this compound

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Drying oven

-

Inert atmosphere glovebox or Schlenk line (recommended for hygroscopic solvents)

-

Glass vials with airtight seals

-

Syringes and filters (if necessary for clear supernatant extraction)

Experimental Workflow

The experimental workflow can be visualized as follows:

Step-by-Step Methodology

-

Sample Preparation: To a series of pre-weighed glass vials, add an excess amount of anhydrous this compound. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

-

Solvent Addition: Add a known mass of the desired anhydrous organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Maintaining a constant temperature is critical.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle completely. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Extraction of Saturated Solution: Carefully extract a known mass of the clear supernatant (the saturated solution) and transfer it to a pre-weighed drying dish.

-

Solvent Evaporation: Place the drying dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying to Constant Mass: Continue to dry the residue until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.0002 g).

-

Calculation: The solubility is calculated using the following formula:

Solubility (g / 100 g solvent) = (mass of residue / mass of solvent) x 100

Where:

-

mass of residue is the final constant mass of the dried this compound.

-

mass of solvent is the initial mass of the saturated solution extracted minus the mass of the residue.

-

Safety and Handling Precautions

-

This compound is corrosive and can cause severe skin burns and eye damage.[3] Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Given the hygroscopic nature of this compound, handling in an inert atmosphere (e.g., a glovebox) is recommended for the most accurate results, particularly with dry organic solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its expanding applications in organic synthesis and materials science. While quantitative data remains limited in the public domain, a strong qualitative understanding can be derived from fundamental chemical principles. The compound is expected to be soluble in polar organic solvents, particularly polar aprotic solvents, and sparingly soluble to insoluble in non-polar media. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method. As the use of this compound in organic chemistry continues to grow, a thorough understanding and quantification of its solubility will be indispensable for the development of novel and efficient chemical processes.

References

- Zinc Tetrafluoroborate (Zn(BF₄)₂).

- A Technical Guide to the Solubility of Zinc Fluoroborate in Organic Solvents. BenchChem. (2025).

- Zinc tetrafluoroborate hydr

- Copper(II)

- Zinc tetrafluoroborate hydr

- Zinc Tetrafluorobor

- This compound. Morita Chemical Industries Co., Ltd. (n.d.).

- Copper(II)

- Copper tetrafluorobor

- Copper(II) Tetrafluoroborate: Properties, Applications, and Industrial Significance. (n.d.).

- Tin(II)

- This compound Industrial Grade.

- What is the solvent that best dissolves tin(ii) fluoride ?

- SAFETY DATA SHEET this compound, 50% w/w aqueous solution. Fisher Scientific. (2025).

- Tin fluorobor

- Tin(II)

- Copper(II)

- Oxidative stability of chelated Sn(II)(aq) at neutral pH: The critical role of NO3− ions. PNAS. (2024).

- Synthesis and reactivity studies of a tin(II) corrole complex. PubMed. (2014).

- This compound solution 50 wt. % in H2O. Sigma-Aldrich. (n.d.).

- Reactions of stannous fluoride with some inorganic compounds. PubMed. (1966).

- Selectfluor (F-TEDA-BF4)

- Tetrafluoroboric acid diethyl ether complex. Sigma-Aldrich. (n.d.).

- Identification of Functional Groups by Test Tube Reactions. Save My Exams. (2024).

- Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis(ethane) (1:1:1). PubChem. (n.d.).

Sources

- 1. Tin fluoroborate | 13814-97-6 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS # 13814-97-6, this compound, Tin fluoroborate, Tin(II) borofluoride - chemBlink [chemblink.com]

- 5. Buy Zinc tetrafluoroborate hydrate | 27860-83-9 [smolecule.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 38465-60-0: Copper(II) tetrafluoroborate | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

Electrochemical Properties and Applications of Tin(II) Tetrafluoroborate in Non-Aqueous Electrolytes

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Non-Aqueous Tin Electrochemistry

The electrochemistry of tin has long been a cornerstone of materials science, particularly in applications such as electroplating and, more recently, as a high-capacity anode material for next-generation batteries.[1] Traditional aqueous electrolytes, while simple and cost-effective, are fundamentally limited by the narrow electrochemical window of water (approximately 1.23 V).[2] This constraint severely restricts the operating voltage of energy storage devices and can lead to parasitic reactions like hydrogen evolution, which degrades efficiency and electrode integrity.[2]

The transition to non-aqueous electrolytes unlocks a much wider potential window, enabling higher energy densities and allowing for the study and application of electrochemical processes that are inaccessible in water. Tin(II) tetrafluoroborate, Sn(BF₄)₂, emerges as a compelling salt for these systems. Its constituent ions, Sn²⁺ and BF₄⁻, offer a unique combination of electrochemical activity and stability. This guide provides a comprehensive overview of the fundamental electrochemical properties of Sn(BF₄)₂ in non-aqueous systems, detailing the rationale behind solvent selection, characterization methodologies, and key safety protocols.

Foundational Properties of this compound Electrolytes

The performance of a Sn(BF₄)₂-based non-aqueous electrolyte is not solely dependent on the salt itself, but on the complex interplay between the Sn²⁺ and BF₄⁻ ions and the chosen organic solvent.[3] Key properties such as ion solvation, ionic conductivity, and the electrochemical stability window are direct consequences of these interactions.

Solvent Selection: The Key to Performance

The choice of solvent is the most critical decision in formulating a non-aqueous electrolyte. Unlike aqueous systems where water is the universal solvent, organic solvents offer a wide range of properties. The ideal solvent should possess a high dielectric constant to facilitate salt dissociation, low viscosity for high ionic mobility, a wide electrochemical stability window, and chemical inertness towards the electrode materials and cell components.[4]

Commonly employed solvents in non-aqueous electrochemistry include:

-

Carbonates: Propylene Carbonate (PC) and Ethylene Carbonate (EC) are widely used due to their high dielectric constants and wide electrochemical windows. They are particularly effective at solvating cations.[5][6]

-

Ethers: Solvents like diglyme and tetrahydrofuran (THF) are also considered, though they generally have lower anodic stability compared to carbonates.

-

Nitriles: Acetonitrile (ACN) offers low viscosity and high conductivity but can have a more limited cathodic stability window.[4]

Table 1: Properties of Common Non-Aqueous Solvents

| Solvent | Abbreviation | Dielectric Constant (ε) | Viscosity (cP at 25°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Propylene Carbonate | PC | 64.9 | 2.51 | 242 |

| Ethylene Carbonate | EC | 89.8 (at 40°C) | 1.90 (at 40°C) | 248 |

| Acetonitrile | ACN | 36.6 | 0.34 | 82 |

| Diglyme | G2 | 7.2 | 1.03 | 162 |

Note: Data is compiled from various sources and serves as a comparative reference.

The solvation of the Sn²⁺ cation by solvent molecules is a crucial factor. In a solvent like propylene carbonate, the lithium-ion (Li⁺), which is smaller than Sn²⁺, is known to coordinate with up to four PC molecules.[5] A similar strong solvation shell can be expected for Sn²⁺, which influences its mobility and reduction potential.

Ionic Conductivity and Ion Pairing

High ionic conductivity is essential for minimizing internal resistance (ohmic drop) within an electrochemical cell, which is critical for high-power applications. The conductivity of an electrolyte is a function of ion concentration, mobility, and the degree of ion pairing.

In solvents with lower dielectric constants, salts like Sn(BF₄)₂ may exist not only as free Sn²⁺ and BF₄⁻ ions but also as ion pairs or larger aggregates.[7] This association reduces the number of effective charge carriers and thus lowers conductivity. Tetraethylammonium tetrafluoroborate (Et₄NBF₄) in propylene carbonate, for instance, is known to be almost completely dissociated, whereas salts with divalent cations like Sn²⁺ may exhibit more complex behavior.[8]

Core Experimental Characterization Protocols

To evaluate a novel Sn(BF₄)₂ non-aqueous electrolyte, a systematic approach using core electrochemical techniques is required. These protocols are designed to be self-validating, providing a clear picture of the electrolyte's performance and limitations.

Workflow for Electrolyte Preparation and Cell Assembly

Given the hygroscopic nature of Sn(BF₄)₂ and the extreme sensitivity of non-aqueous systems to moisture and oxygen, all preparation and assembly steps must be performed in an inert atmosphere, typically within an argon-filled glovebox.

Caption: Logical flow for the initial analysis of CV data.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the interfacial properties and transport phenomena within the electrochemical cell. [9]It is particularly useful for determining the charge-transfer resistance (Rct) of the tin deposition/stripping process and the solution resistance (Rs). [10][11] Experimental Protocol:

-

Cell Setup: Use the same three-electrode cell as for CV.

-

Conditions: Set the potentiostat to apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC potential. [12]To study the tin deposition process, this DC potential should be set at the reduction peak potential observed in the CV.

-

Data Analysis: The resulting data is typically plotted in a Nyquist plot (Z_imaginary vs. Z_real).

-

The high-frequency intercept with the real axis corresponds to the solution resistance (Rs).

-

The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance (Rct). A smaller semicircle implies faster kinetics. [10] * A 45° line in the low-frequency region (Warburg impedance) indicates that the process is limited by mass transport (diffusion) of Sn²⁺ ions to the electrode surface. [9]

-

Caption: Schematic of a standard three-electrode electrochemical cell.

Applications in Energy Storage

The primary driver for investigating Sn(BF₄)₂ in non-aqueous electrolytes is its potential use in batteries. Tin is a promising anode material because it can alloy with lithium or sodium, offering a much higher theoretical specific capacity than traditional graphite anodes. [1]However, this alloying process is accompanied by a massive volume change (up to 260%), which can pulverize the electrode and lead to rapid capacity fade. [1] Research into electrolytes containing tetrafluoroborate salts (like LiBF₄) has shown they can participate in the formation of a more stable solid-electrolyte interphase (SEI) on the electrode surface. [13]A well-formed SEI is crucial for preventing continuous electrolyte decomposition and maintaining the structural integrity of the electrode. While specific studies on Sn(BF₄)₂ are less common, the principles derived from LiBF₄ and Zn(BF₄)₂ systems suggest that the BF₄⁻ anion could play a beneficial role in stabilizing the tin anode during cycling. [4][13]

Safety and Handling Protocols

This compound, especially in solution, is a corrosive material that requires careful handling. [14][15]It can cause severe skin burns and eye damage. [16] Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (check manufacturer compatibility), safety goggles with side shields, and a lab coat. [14][17]Work should be conducted in a chemical fume hood. [15]* Handling: Handle and open containers with care to avoid splashes or vapor inhalation. [17]Avoid contact with skin, eyes, and clothing. * Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials. [17]* Spills: In case of a spill, absorb with an inert, liquid-binding material (e.g., sand, diatomaceous earth) and place in an appropriate container for disposal. [14]* First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be severe. [14][16] * Eye Contact: Immediately rinse with plenty of flowing water for 10-15 minutes, holding eyelids apart. Seek immediate medical attention. [14] * Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a physician immediately. [14][16]

-

References

-

Safety Data Sheet: this compound solution. Carl ROTH.

-

Material Safety Data Sheet this compound, 50% solution. Exposome-Explorer.

-

Safety Data Sheet: this compound solution. Carl ROTH.

-

SAFETY DATA SHEET - this compound, 50% w/w aqueous solution. Fisher Scientific.

-

SAFETY DATA SHEET - this compound, 50% w/w aqueous solution. Bio-Fine.

-

Properties of nickel – tin coatings deposited from aqueous and non-aqueous electrolytes. ResearchGate.

-

Electrodeposition of tin: A simple approach. ResearchGate.

-

Electrodeposition of metals from non-aqueous solutions. ResearchGate.

-

In Situ Species Analysis of a Lithium-Ion Battery Electrolyte Containing LiTFSI and Propylene Carbonate. ACS Publications.

-

Effect of Electrolysis Conditions on Electrodeposition of Cobalt–Tin Alloys, Their Structure, and Wettability by Liquids. MDPI.

-

Lithium tetrafluoroborate. Wikipedia.

-

Lithium Tetrafluoroborate as an Electrolyte Additive to Improve the High Voltage Performance of Lithium-Ion Battery. ResearchGate.

-

Electrodeposition. Wikipedia.

-

Sn(BF4)2 - TIN (II) FLUOBORATE 50% FOR ELECTROPLATING. CDH Fine Chemical.

-

electrochemical impedance spectroscopy of tin(ii) oxalate-derived materials. Benchchem.

-

Lithium Tetrafluoroborate: Applications in the Development of Lithium Batteries and its Toxicity. ChemicalBook.

-

Electroconductivity of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Various Temperatures. ResearchGate.

-

Effects of Electrolytes on the Electrochemical Impedance Properties of NiPcMWCNTs-Modified Glassy Carbon Electrode. MDPI.

-

The Effect of Additives on Lithium Cycling in Propylene Carbonate. DTIC.

-

In situ electrochemical impedance spectroscopy of TiN-based hard coatings: Original scientific paper. ResearchGate.

-

Intercalation Behavior of Tetrafluoroborate Anion in a Graphite Electrode from Mixed Cyclic Carbonates. ACS Applied Energy Materials.

-

Electrochemical impedance spectroscopy (EIS) as a thin film characterization tool. Royal Society of Chemistry.

-

Electrochemical behavior of carbon electrodes in organic liquid electrolytes containing tetrafluoroborate and hexafluorophosphate anionic species in different non-aqueous solvent systems. ResearchGate.

-

Solvent effects on the boron–fluorine coupling constant and on fluorine exchange in the tetrafluoroborate anion. Canadian Science Publishing.

-

Conductance Data For Commonly Used Chemicals. Emerson.

-

New lithium-ion battery research puts tin in charge. International Tin Association.

-

Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook. UCL Discovery.

-

Organic Solvent Solubility Data Book. CORE.

-

Determination of tetrafluoroborate, perchlorate, and hexafluorophosphate in an electrolyte sample for lithium-ion battery production. Thermo Fisher Scientific.

-

AIMD Results for a Concentrated Solution of Tetra-ethylammonium Tetra-fluoroborate in Propylene Carbonate. ResearchGate.

-

Investigating the Electrode-Electrolyte Behaviour of Carbon Materials in Various Non-Aqueous Electrolytes. ResearchGate.

-

Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. RSC Publishing.

-

Origin of Electrochemical, Structural and Transport Properties in Non-aqueous Zinc Electrolytes. OSTI.GOV.

-

Fluoride-ion solvation in non-aqueous electrolyte solutions. RSC Publishing.

-

eleCtriCal ConduCtiVity of aqueous solutions. CRC Handbook of Chemistry and Physics, 91th Edition.

-

THE p -BLOCK ELEMENTS. NCERT.

-

Lead fluoroborate | Pb(BF4)2. PubChem.

-

Electrochemical and Optical Properties of Fluorine Doped Tin Oxide Modified by ZnO Nanorods and Polydopamine. MDPI.

Sources

- 1. internationaltin.org [internationaltin.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluoride-ion solvation in non-aqueous electrolyte solutions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Effects of Electrolytes on the Electrochemical Impedance Properties of NiPcMWCNTs-Modified Glassy Carbon Electrode | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. biofinechemical.com [biofinechemical.com]

- 17. carlroth.com [carlroth.com]

Lewis acidity of Tin(II) tetrafluoroborate and its complexes

An In-Depth Technical Guide to the Lewis Acidity of Tin(II) Tetrafluoroborate and Its Complexes

Abstract

This compound, Sn(BF₄)₂, is a versatile p-block compound recognized for its significant Lewis acidic character.[1] This acidity, centered at the tin(II) ion, is pivotal to its function as a catalyst in a variety of organic transformations and as a precursor in materials science.[2][3] Unlike many transition metal catalysts, main group Lewis acids like Sn(BF₄)₂ offer unique reactivity profiles and are often more cost-effective and less toxic.[1] The electronic structure of the Sn(II) ion, featuring a stereochemically active 5s² lone pair, imparts distinct coordination geometries and reactivity that can be finely tuned through complexation.[2] This guide provides a comprehensive exploration of the Lewis acidity of Sn(BF₄)₂, detailing methodologies for its quantification, the profound influence of ligand coordination on its acidic strength, and its practical applications in modern chemistry.

The Fundamental Nature of Lewis Acidity in Tin(II) Compounds

A Lewis acid is defined as an electron-pair acceptor.[4] For p-block elements like tin, Lewis acidity arises from the presence of low-lying unoccupied orbitals capable of accepting electron density from a Lewis base (an electron-pair donor).[5] In the case of this compound, the Sn²⁺ ion acts as the Lewis acidic center.

The chemical behavior of Sn(II) is distinguished by its [Kr] 4d¹⁰ 5s² electron configuration. The non-bonding 5s² electron pair is stereochemically active, influencing the coordination geometry of its complexes, which often deviate from simple polyhedral shapes.[2] This lone pair's presence and steric demand are critical factors in modulating the accessibility and electrophilicity of the tin center, thereby influencing its Lewis acidity. The tendency for p-block elements to act as Lewis acids generally decreases down the group with increasing size.[6]

This compound is typically prepared by dissolving tin(II) oxide in fluoroboric acid and is often supplied as a 50% w/w aqueous solution.[7][8][9] It is highly soluble in water and polar solvents, making it a convenient source of Sn²⁺ ions for various applications.[2][10]

Quantifying Lewis Acidity: Methodologies and Interpretations

Assessing the strength of a Lewis acid is not straightforward, as there is no single universal scale.[11] The perceived acidity can depend significantly on the Lewis base used as a probe and the method of measurement. For researchers, it is crucial to distinguish between different conceptual frameworks for Lewis acidity.[12][13]

Effective vs. Global Lewis Acidity

A critical distinction exists between effective Lewis acidity (eLA) and global Lewis acidity (gLA).[13]

-

Global Lewis Acidity (gLA): This is a thermodynamic measure, corresponding to the tendency of a Lewis acid to form an adduct with a reference base (e.g., fluoride ion). It is often quantified by the Fluoride Ion Affinity (FIA).[12]

-

Effective Lewis Acidity (eLA): This is a spectroscopic measure that quantifies the effect of a Lewis acid on a probe molecule upon coordination.[5][13] The most common method for determining eLA is the Gutmann-Beckett method.[5]

Crucially, gLA and eLA scales often correlate poorly.[12] This is because the eLA value (like a change in NMR chemical shift) is influenced not only by the strength of the Lewis acid-base interaction but also by factors like the geometric deformation of the Lewis acid upon binding.[12] Therefore, the choice of method should align with the specific chemical question being addressed.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a convenient and widely used experimental technique to determine the effective Lewis acidity (eLA) of a compound in solution.[11][14] It uses triethylphosphine oxide (Et₃PO, TEPO) as a ³¹P NMR probe molecule.[11]

Principle: The oxygen atom of Et₃PO is a strong Lewis base that coordinates to the Lewis acidic center (e.g., Sn²⁺). This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift in its ³¹P NMR resonance.[5][11] The magnitude of this chemical shift change (Δδ) is proportional to the Lewis acidity of the species. The strength is quantified by the Acceptor Number (AN), calculated using the formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating solvent hexane.[11]

Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.

Experimental Protocol: Determination of Acceptor Number using the Gutmann-Beckett Method

Objective: To quantitatively assess the effective Lewis acidity of this compound or its complexes using ³¹P NMR spectroscopy.

Materials:

-

This compound (Sn(BF₄)₂) or its complex

-

Triethylphosphine oxide (Et₃PO, TEPO)

-

Anhydrous, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes, gas-tight syringes, Schlenk line or glovebox

Procedure:

-

Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox, as Sn(II) compounds can be sensitive to air and moisture. All glassware must be rigorously dried.

-

Sample Solution Preparation:

-

Accurately weigh a known amount of the Lewis acid (e.g., Sn(BF₄)₂) into a vial.

-

Dissolve it in a precise volume of the chosen deuterated solvent (e.g., 0.5 mL).

-

Prepare a stock solution of Et₃PO in the same solvent.

-

-

Adduct Formation:

-

Transfer the Lewis acid solution to an NMR tube.

-

Using a gas-tight syringe, add a stoichiometric equivalent (or a defined excess, typically 1-2 equivalents) of the Et₃PO stock solution to the NMR tube.[15] Causality Note: Using a defined stoichiometry is critical, as the observed chemical shift can be an average of free and complexed TEPO if the exchange is fast on the NMR timescale.

-

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample.

-

Record the chemical shift (δ) of the main phosphorus signal corresponding to the [Sn(II)-TEPO] adduct. Causality Note: Low-temperature NMR may be required to resolve distinct signals for different adducts or to slow down exchange processes, providing a more accurate picture of the species in solution.[15]

-

-

Data Analysis:

-

Record the observed chemical shift, δₛₐₘₚₗₑ.

-

Calculate the Acceptor Number (AN) using the established formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0).[11]

-

Compare the resulting AN value to known Lewis acids to establish a relative strength ranking.

-

Self-Validation: The protocol's integrity relies on the purity of the reagents and the strict exclusion of air and water, which could compete with TEPO for coordination to the Sn(II) center. The sharpness and singularity of the ³¹P NMR signal provide confidence in the formation of a well-defined adduct.

Modulating Lewis Acidity through Complexation

The inherent Lewis acidity of the "bare" Sn²⁺ ion can be significantly modified by coordinating it with various ligands. This provides a powerful tool for tuning its reactivity for specific catalytic applications. Ligands can influence the Lewis acidity through several mechanisms:

-

Steric Hindrance: Bulky ligands can partially block the coordination site, sterically hindering the approach of a Lewis base or substrate.

-

Electronic Effects: Electron-donating ligands increase the electron density on the tin center, thereby reducing its electrophilicity and Lewis acidity. Conversely, electron-withdrawing ligands enhance Lewis acidity.

-

Geometric Constraints: The coordination of multidentate or macrocyclic ligands can enforce a specific geometry around the tin center, influencing the orientation and availability of its acceptor orbitals.[2]

The reaction of Sn(BF₄)₂ with crown ethers, for example, produces structurally diverse complexes.[2] With 15-crown-5, it can form a 10-coordinate sandwich complex, [Sn(15-crown-5)₂][BF₄]₂.[2] Studies on such complexes show that upon addition of a strong Lewis base like TEPO, the crown ether ligands can be partially or fully displaced from the metal center.[15] This demonstrates that the Lewis acidity of the tin center is strong enough to compete with and break the Sn-O bonds of the crown ether, highlighting the dynamic nature of these systems in solution.

Caption: Factors influencing the Lewis acidity and reactivity of a Sn(II) center.

Applications in Lewis Acid Catalysis

The tunable makes them effective catalysts for a range of organic reactions.[2][4] By coordinating to an electron-rich atom (typically oxygen or nitrogen) on a substrate, the Lewis acid withdraws electron density, activating the substrate for subsequent transformation.[3][4]

Key Catalytic Applications:

-

Polymerization of Alkenes: Sn(BF₄)₂ can act as an initiator for cationic polymerization.[2]

-

Cyclization of Alkynes: It can catalyze intramolecular cyclization reactions.[2]

-

Reduction of Carbonyl Compounds: In combination with a hydride source, it can mediate the reduction of aldehydes and ketones.[2]

-

Diels-Alder Reactions: Like other Lewis acids, it can catalyze [4+2] cycloadditions by coordinating to the dienophile, lowering its LUMO energy.[4]

-

Esterification and Aldol Reactions: The activation of carbonyl groups facilitates these and other related C-C and C-O bond-forming reactions.[3]

Caption: A generalized catalytic cycle for a Sn(II) Lewis acid-catalyzed reaction.

Summary and Outlook

This compound is a potent and tunable p-block Lewis acid with significant utility in synthetic chemistry. Its reactivity is governed by the electrophilic Sn(II) center, which is uniquely influenced by a stereochemically active lone pair. Understanding and quantifying its Lewis acidity requires careful consideration of the methodologies employed, with a key distinction between thermodynamic (gLA) and spectroscopic (eLA) scales. The Gutmann-Beckett method provides a reliable and convenient means of assessing effective Lewis acidity in solution, offering valuable insights into the electronic environment of the tin center.

The true versatility of Sn(II) chemistry lies in the ability to modulate its Lewis acidity through complexation. By carefully selecting ligands with specific steric and electronic properties, researchers can fine-tune the catalyst's activity and selectivity for a wide array of organic transformations. As the demand for sustainable and efficient chemical processes grows, p-block Lewis acids like Sn(BF₄)₂ and its derivatives will continue to be a fertile ground for innovation in catalysis and materials science.

References

-

Gutmann–Beckett method. In: Wikipedia. [Link]

-

Kutt, A., et al. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 60(51), 26695-26704. [Link]

-

Kutt, A., et al. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PMC - PubMed Central. [Link]

-

Illuminating Lewis acidity strength. Cardiff University ORCA. [Link]

-

A Lewis Acidic Stroll Through the p-Block. TSpace. [Link]

-

Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

-

Stephan, D. W. (2016). Introduction to p-block Lewis acids in organic synthesis. Chemical Society Reviews, 45(4), 846-847. [Link]

-

Exploring the Chemical Properties and Applications of Tin(II) Fluoroborate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Baines, K. M., & Stibbs, W. G. (2018). Fast kinetics studies of the Lewis acid-base complexation of transient stannylenes with σ- and π-donors in solution. Dalton Transactions, 47(34), 11883-11893. [Link]

-

Bates, J. I., et al. (2019). The Lewis Acidity of Bare and Crown Ether-Complexed Germanium(II) and Tin(II) Cations. Chemistry – A European Journal, 25(6), 1541-1552. [Link]

-

Cationic Compounds of Group 13 Elements: Entry Point to the p‐block for Modern Lewis Acid Reagents. ResearchGate. [Link]

-

TIN Fluoroborate - High Purity Electroplating Solution. TradeIndia. [Link]

-

Lewis acid catalysis. In: Wikipedia. [Link]

- Tetrafluoroborate compounds, compositions and related methods of use.

-

Chapter 11 The p-block elements. SATHEE ICAR. [Link]

-

The p-Block Elements. 2012 Book Archive. [Link]

-

Singh, P., et al. (2010). Synthesis and characterization of tin(II) complexes of fluorinated Schiff bases derived from amino acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 253-258. [Link]

-

The synthesis and characterisation of complexes of tin and germanium fluorides with soft donor ligands. ResearchGate. [Link]

-

Tin(II) fluoroborate. ChemBK. [Link]

-

Li, P., et al. (2014). Improved Postsynthesis Strategy to Sn-Beta Zeolites as Lewis Acid Catalysts for the Ring-Opening Hydration of Epoxides. ACS Catalysis, 4(8), 2497-2505. [Link]

-

DFT Study of the Interaction of Cu(II), Zn(II), Sn(II) with Carbohydrates in Aqueous Solution. David Publishing. [Link]

-

Synthesis, structure and properties of coordination complexes of tin(ii) phthalocyanine and naphthalocyanine with transition metal fragments. CrystEngComm (RSC Publishing). [Link]

-

The air-stable carbocation salt [(MeOC6H4)CPh2][BF4] in Lewis acid catalyzed hydrothiolation of alkenes. Chemical Communications (RSC Publishing). [Link]

-

Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes. PMC - PubMed Central. [Link]

-

The coordination chemistry of tin porphyrin complexes. ResearchGate. [Link]

-

This compound Solution. AMERICAN ELEMENTS. [Link]

-

Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441(7094), 731-734. [Link]

-

Organometallics Vol. 45 No. 1. ACS Publications. [Link]

-

Synthesis and Structure of Tin(II) Hexafluorozirconate. ResearchGate. [Link]

-

Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines. Organic Chemistry Portal. [Link]

-

TIN II FLUOROBORATE, 47% in water. Gelest, Inc. [Link]

-

Tetrafluoroboric acid | HBF4. PubChem. [Link]

Sources

- 1. Introduction to p-block Lewis acids in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB90127C [pubs.rsc.org]

- 2. Buy this compound | 13814-97-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. SATHEE: Chapter 11 The p-block elements [icar.iitk.ac.in]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magritek.com [magritek.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Products of Tin(II) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) tetrafluoroborate (Sn(BF₄)₂) is a compound of significant interest in various fields, including electroplating, catalysis, and organic synthesis.[1] Its utility in these applications often involves processes at elevated temperatures, making a thorough understanding of its thermal stability and decomposition pathway of paramount importance. This guide provides a comprehensive overview of the thermal decomposition of this compound, synthesizing established chemical principles and data from analogous compounds to propose a detailed decomposition mechanism. It further outlines the state-of-the-art analytical methodologies requisite for a rigorous investigation of this process, aimed at equipping researchers with the knowledge to predict, control, and characterize the products of its thermal degradation.

Introduction: The Chemical Nature and Significance of this compound

This compound is an inorganic salt that is commercially available, often as a 50% w/w aqueous solution.[2] The compound is valued for its ability to act as a mild Lewis acid and a source of the Sn²⁺ ion. In the realm of drug development and organic synthesis, tin(II) compounds are utilized as reducing agents and catalysts.[1] The tetrafluoroborate anion (BF₄⁻) is known for being a weakly coordinating anion, a property that enhances the reactivity of the accompanying cation.

However, the thermal stability of this compound is limited, with decomposition reported to occur at temperatures above 130°C.[1] The decomposition process is not a simple dissociation but a complex series of reactions that can be influenced by factors such as the presence of water and the composition of the atmosphere. For professionals in research and development, a precise understanding of these decomposition pathways is crucial for process optimization, safety, and the prevention of unwanted side reactions or product contamination.

The Proposed Thermal Decomposition Pathway of this compound

Decomposition of Hydrated this compound

Commercial this compound is typically supplied as an aqueous solution, implying that upon evaporation of the solvent, a hydrated salt, Sn(BF₄)₂·nH₂O, is the initial solid phase. The thermal decomposition of this hydrated salt is anticipated to commence with dehydration, followed by the decomposition of the anhydrous salt, which may be accompanied by hydrolysis reactions.

Step 1: Dehydration

The initial stage of thermal decomposition will involve the endothermic removal of water of hydration. This process is expected to occur at relatively low temperatures, typically below 150°C.

Sn(BF₄)₂·nH₂O(s) → Sn(BF₄)₂(s) + nH₂O(g)

Step 2: Hydrolysis and Initial Decomposition

Given the presence of water and the elevated temperatures, hydrolysis of both the Sn²⁺ ion and the BF₄⁻ anion is a highly probable concurrent reaction. The tetrafluoroborate anion is known to hydrolyze, especially at higher temperatures, to form boric acid (H₃BO₃) and hydrofluoric acid (HF).[3][4]

BF₄⁻(aq) + 3H₂O(l) ⇌ B(OH)₃(aq) + 4HF(aq)

The Sn²⁺ ion can also undergo hydrolysis to form tin(II) oxyhydroxide species. The hydrofluoric acid generated can react with tin(II) species to form tin(II) fluoride (SnF₂).

Step 3: Decomposition of Anhydrous this compound

For the anhydrous salt, or following dehydration, the primary decomposition pathway is expected to yield tin(II) fluoride and boron trifluoride gas. This is analogous to the decomposition of other metal tetrafluoroborates.[2]

Sn(BF₄)₂(s) → SnF₂(s) + 2BF₃(g)

Step 4: High-Temperature Reactions and Oxidation

At higher temperatures, further reactions can occur. Tin(II) fluoride may disproportionate or be oxidized, especially in the presence of air, to form tin(IV) oxide (SnO₂) and other tin oxides. The boron trifluoride can react with any residual water to form boric acid and hydrogen fluoride. Safety data sheets for this compound consistently list the final hazardous decomposition products as tin oxides , boron trifluoride , hydrogen fluoride , and oxides of boron .[2]

A proposed logical flow for the decomposition is illustrated in the following diagram:

Caption: Proposed thermal decomposition pathway of hydrated this compound.

Analytical Methodologies for Characterizing Thermal Decomposition

A thorough investigation of the thermal decomposition of this compound requires a suite of thermoanalytical and spectroscopic techniques. The following experimental workflow provides a robust framework for such a study.

Experimental Workflow

Sources

Coordination chemistry of Tin(II) tetrafluoroborate with different ligands

An In-Depth Technical Guide to the Coordination Chemistry of Tin(II) Tetrafluoroborate with Different Ligands

Authored by: A Senior Application Scientist

Foreword

For the seasoned researcher in materials science, catalysis, and drug development, tin(II) chemistry offers a landscape rich with possibilities, yet fraught with subtleties. The stereochemically active lone pair of electrons on the Sn(II) center imparts unique structural and reactive characteristics to its compounds, making them fascinating subjects of study. This compound, Sn(BF₄)₂, serves as an excellent starting material in this exploration. Its utility stems from the weakly coordinating nature of the tetrafluoroborate anion, which allows for the facile coordination of a diverse array of ligands to the tin(II) center. This guide provides a comprehensive overview of the coordination chemistry of this compound, synthesizing established knowledge with practical insights to aid researchers in this dynamic field.

The Nature of the Tin(II) Cation and the Tetrafluoroborate Anion

This compound is a white crystalline solid, typically available as a 50% aqueous solution, and is highly soluble in polar solvents.[1] The Sn(II) ion possesses a 5s² electron configuration, and this lone pair of electrons is stereochemically active, influencing the geometry of the resulting coordination complexes. This typically leads to distorted coordination geometries with coordination numbers ranging from 3 to 10, a departure from idealized geometries.

The tetrafluoroborate anion, BF₄⁻, is generally considered to be weakly coordinating. However, as we will explore, it can and does participate in the coordination sphere of the tin(II) ion, particularly when stronger donor ligands are absent. This interaction can range from weak electrostatic interactions to direct covalent bonding through one or more fluorine atoms.

Coordination with Oxygen-Donor Ligands

The oxophilic nature of the tin(II) ion leads to a rich coordination chemistry with a variety of oxygen-donor ligands.

Crown Ethers

Crown ethers, with their pre-organized array of oxygen donor atoms, form stable and structurally fascinating complexes with this compound. The size of the crown ether cavity plays a crucial role in determining the stoichiometry and coordination geometry of the resulting complex.

The reaction of Sn(BF₄)₂ with 15-crown-5 yields a sandwich complex, [Sn(15-crown-5)₂][BF₄]₂, where the tin(II) ion is 10-coordinate, sandwiched between two crown ether ligands. In contrast, the larger 18-crown-6 forms a complex with the formula [Sn(18-crown-6)(H₂O)][BF₄]₂·2H₂O. In this structure, the tin center exhibits a hexagonal pyramidal geometry, with additional long-range contacts to lattice water molecules, resulting in an overall 7 + 2 coordination.

Carboxylates and β-Diketonates

While specific studies on the direct reaction of this compound with carboxylate and β-diketonate ligands are not extensively documented, the general synthesis of tin(II) carboxylates and β-diketonates is well-established. Tin(II) carboxylates can be synthesized directly from elemental tin and the corresponding carboxylic acid or anhydride in the presence of a promoter.[2][3][4] Tin(II) acetylacetonate, Sn(acac)₂, is commercially available and serves as a common precursor in materials science.[5][6][7] It is plausible that the reaction of Sn(BF₄)₂ with carboxylate or β-diketonate salts would lead to the displacement of the tetrafluoroborate anions and the formation of the corresponding tin(II) carboxylate or β-diketonate complexes.

Coordination with Nitrogen-Donor Ligands

The interaction of tin(II) with nitrogen-donor ligands is a cornerstone of its coordination chemistry.

Monodentate and Chelating N-Donor Ligands

The coordination chemistry of tin(II) with chelating nitrogen ligands such as 2,2'-bipyridine (bipy) is more established, albeit often with other counterions. In a mixed-valent tin(II)/tin(IV) compound, [SnF(bipy)(H₂O)]₂[SnF₆], the Sn(II) center is coordinated by a bipyridine ligand, a fluorine atom, and a water molecule in a see-saw geometry.[9] This demonstrates the ability of bipy to effectively chelate the Sn(II) ion.

Coordination with Sulfur- and Phosphorus-Donor Ligands

The "soft" nature of the tin(II) ion also allows for strong interactions with heavier donor atoms like sulfur and phosphorus.

Thioethers and Other S-Donor Ligands

The coordination of mixed-donor macrocycles containing sulfur has been explored. For instance, oxa-thia macrocycles have been shown to coordinate to the tin(II) center, though the reactions can be complex and sometimes lead to ligand cleavage.[10]

Phosphines

Phosphine ligands readily coordinate to the tin(II) center. While specific studies with Sn(BF₄)₂ are scarce, the coordination of phosphines to other Sn(II) salts like SnCl₂ and Sn(OTf)₂ is well-documented. These complexes are often characterized by ³¹P NMR spectroscopy, which provides valuable information about the Sn-P bonding and the stoichiometry of the complexes in solution.

Experimental Protocols

Synthesis of [Sn(15-crown-5)₂][BF₄]₂

This protocol is based on established procedures for the synthesis of crown ether complexes of tin(II).

Materials:

-

This compound, 50% aqueous solution

-

15-crown-5

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a nitrogen-filled glovebox, add a stoichiometric amount of 15-crown-5 (2 equivalents) dissolved in a minimal amount of anhydrous acetonitrile to a stirred solution of this compound (1 equivalent) in anhydrous acetonitrile.

-

Stir the resulting solution at room temperature for 2 hours.

-

Slowly add anhydrous diethyl ether to the solution until a white precipitate forms.

-

Isolate the white solid by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

Characterization: The product can be characterized by elemental analysis, melting point, and single-crystal X-ray diffraction if suitable crystals are obtained.

Data Presentation

Table 1: Structural Data for Selected this compound Complexes

| Ligand | Complex Formula | Coordination Number | Geometry | Reference |

| 15-crown-5 | [Sn(15-crown-5)₂][BF₄]₂ | 10 | Sandwich | [10] |

| 18-crown-6 | [Sn(18-crown-6)(H₂O)][BF₄]₂·2H₂O | 7 + 2 | Hexagonal pyramidal | [10] |

Visualizations

Caption: General reaction scheme for the formation of a this compound complex.

Sources

- 1. Buy this compound | 13814-97-6 [smolecule.com]

- 2. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2002014328A1 - Direct synthesis of tin (ii) carboxylates and tin (iv) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. strem.com [strem.com]

- 7. TIN (II) ACETYLACETONATE | 16009-86-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. [SnF(bipy)(H2O)]2[SnF6], a mixed-valent inorganic tin(II)–tin(IV) compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Quantum chemical calculations on Tin(II) tetrafluoroborate

An In-depth Technical Guide to Quantum Chemical Calculations on Tin(II) Tetrafluoroborate

Authored by: A Senior Application Scientist

Abstract

This compound, Sn(BF₄)₂, is a compound of significant industrial and academic interest, primarily utilized in electroplating and as a versatile Lewis acid catalyst.[1][2][3][4] A thorough understanding of its electronic structure, reactivity, and coordination behavior is paramount for optimizing existing applications and designing novel chemical systems. Quantum chemical calculations provide a powerful, atom-level lens through which these properties can be elucidated. This guide offers a comprehensive walkthrough of the theoretical principles and practical protocols for performing high-fidelity computational studies on Sn(BF₄)₂, aimed at researchers, scientists, and professionals in drug development and materials science. We will explore the rationale behind selecting appropriate computational methods, from Density Functional Theory (DFT) to the choice of basis sets for heavy elements, and detail a self-validating workflow for geometry optimization, frequency analysis, and the interpretation of electronic properties.

Introduction: The Chemical Landscape of this compound

This compound is an inorganic salt composed of a divalent tin cation (Sn²⁺) and two tetrafluoroborate anions ([BF₄]⁻).[1][2] It typically exists as a white crystalline solid or a colorless aqueous solution and is noted for its high solubility in water.[1][5][6] The tetrafluoroborate anion possesses a stable tetrahedral geometry and is generally considered weakly coordinating, which allows the Sn(II) cation to exhibit significant Lewis acidity, a key feature in its catalytic applications.[1][7]

However, the coordination chemistry can be more complex than a simple ionic picture suggests. The fluoride atoms of the [BF₄]⁻ anion can engage in coordinative interactions with the tin center, acting as bridging ligands.[7] The nature and strength of these Sn-F interactions, the geometry of the overall complex, and the electronic distribution—particularly the stereochemically active 5s² lone pair on the tin atom—are critical determinants of the compound's reactivity. Quantum chemical calculations are indispensable for accurately modeling these subtleties, which are often difficult to probe experimentally. Such calculations allow us to predict molecular structures, vibrational spectra, and electronic transitions, providing foundational insights for fields ranging from electrochemistry to materials design.[8][9]

Foundational Pillars of the Computational Approach

A robust computational study relies on a judicious selection of methods that balance accuracy with computational feasibility. For a system involving a heavy p-block element like tin, specific theoretical considerations are essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying metal complexes, offering a favorable compromise between cost and accuracy.[10] Unlike more computationally intensive wave function-based methods, DFT calculates the total energy of the system based on its electron density. The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions.

-

Causality of Choice: For general-purpose studies of main group and transition metal complexes, hybrid functionals like B3LYP are widely used and have a long track record of reliable performance.[11][12] Other modern functionals, such as the PBE0 or the M06 family, may offer improved accuracy for specific properties and can be considered depending on the research goals.

Basis Sets: The Language of Electrons

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13] The choice of basis set is critical for obtaining accurate results.

-

For Light Atoms (B, F): Pople-style basis sets, such as 6-31G(d) , or the Karlsruhe def2-SVP (Split Valence with Polarization) are excellent starting points.[13][14] They provide a flexible description of the valence electrons involved in bonding.

-

For the Heavy Tin Atom: The presence of a large number of core electrons and the influence of relativistic effects make all-electron calculations on tin computationally demanding.[15][16] To address this, Effective Core Potentials (ECPs) are employed. An ECP replaces the inner-shell electrons with a potential, significantly reducing the number of electrons treated explicitly.

-

Expertise in Selection: The LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) and the Stuttgart-Dresden (SDD) ECPs are well-established choices. More modern and often more accurate options are the Karlsruhe def2 series (e.g., def2-SVP, def2-TZVP), which are available for nearly the entire periodic table and are designed to consistently treat relativistic effects.[14][17] Using an ECP like def2-SVP for tin is a field-proven strategy to capture the essential physics while maintaining computational efficiency.

-

Modeling the Environment: Solvation Models

Since Sn(BF₄)₂ is frequently used in solution, accounting for solvent effects is crucial for realistic predictions.[18][19]

-

Implicit Solvation: Models like the Polarizable Continuum Model (PCM) or the COSMO model treat the solvent as a continuous dielectric medium.[20] This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure.

-

Explicit Solvation: This involves adding a number of individual solvent molecules around the solute.[21] While computationally intensive, this method is necessary for studying specific solute-solvent interactions, such as hydrogen bonding or direct coordination of solvent molecules to the metal center.

-

Trustworthiness of Approach: For most standard calculations, an implicit model like PCM is sufficient and provides a self-validating system by consistently applying the bulk solvent effect.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step protocol for conducting quantum chemical calculations on Sn(BF₄)₂. This workflow is designed to be self-validating at each stage. Common software packages capable of executing this workflow include Gaussian, Q-Chem, ORCA, and GAMESS.[22][23][24][25]

Step 1: Initial Structure Generation

-

Use a molecular builder (e.g., Avogadro, GaussView) to construct the Sn(BF₄)₂ molecule.

-

Start with a plausible initial geometry. Place the Sn²⁺ ion at the origin.

-

Position the two [BF₄]⁻ anions on opposite sides of the tin atom. The tetrahedral geometry of the [BF₄]⁻ anion should be respected (B-F bond lengths ~1.4 Å, F-B-F angles ~109.5°).

-

No initial symmetry constraints should be imposed (e.g., use the C1 point group) to allow the optimizer to find the true energy minimum without bias.

Step 2: Geometry Optimization

-

Objective: To find the three-dimensional arrangement of atoms with the lowest potential energy.

-

Protocol:

-

Method: DFT with the B3LYP functional.

-

Basis Set: Use a mixed basis set. Assign the def2-SVP basis set to the Sn atom and the 6-31G(d) basis set to the B and F atoms. This is a balanced and efficient choice.

-

Solvation: If modeling in solution, apply the PCM with the appropriate solvent (e.g., water).

-

Convergence Criteria: Use the software's default or "tight" convergence criteria to ensure a well-converged structure.

-

-

Validation: The optimization process is complete when the forces on all atoms and the change in energy between steps fall below the specified thresholds.

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

-

Protocol:

-

Perform a frequency calculation at the same level of theory (functional, basis set, and solvation model) as the geometry optimization. This is critical for consistency.

-

-

Validation:

-

A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

The results can be compared to experimental spectroscopic data where available. The characteristic strong, broad B-F asymmetric stretching band around 1050 cm⁻¹ is a key feature to identify.[26]

-

Step 4: Electronic Structure and Property Analysis

-